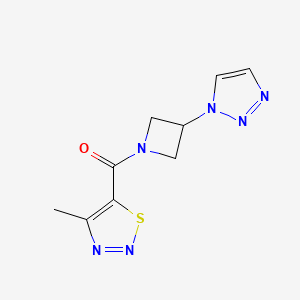

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

The compound "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic molecule featuring a triazole-substituted azetidine ring linked via a methanone group to a 4-methyl-1,2,3-thiadiazole moiety. Its structural complexity arises from the fusion of two pharmacologically relevant heterocycles: the 1,2,3-triazole (known for hydrogen-bonding capabilities) and the 1,2,3-thiadiazole (imparting metabolic stability and electronic diversity). This compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties while retaining bioactivity .

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6OS/c1-6-8(17-13-11-6)9(16)14-4-7(5-14)15-3-2-10-12-15/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZLMINVSXZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that combines a triazole ring with an azetidine moiety and a thiadiazole structure. This unique combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Structural Overview

The structural complexity of this compound includes:

- Triazole Ring : Known for its role in various pharmacological applications including anti-inflammatory and anti-cancer properties.

- Azetidine Moiety : Often associated with enhanced biological activity due to its cyclic structure.

- Thiadiazole Group : Recognized for its antimicrobial and antifungal properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click reaction".

- Azetidine Ring Formation : Synthesized through cyclization of appropriate precursors under basic conditions.

- Coupling with Thiadiazole Derivative : The final step involves coupling the triazole-azetidine intermediate with a 4-methyl-thiadiazole using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Antimicrobial Properties

Research indicates that compounds containing both azetidine and triazole structures exhibit a range of biological activities. Specifically, studies have shown that:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens in preliminary studies, suggesting potential as a therapeutic agent against infections.

Anticancer Activity

The unique combination of structural components may contribute to synergistic effects that enhance efficacy against cancer cell lines. In vitro studies have indicated:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on different cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

Inhibitory activity against specific enzymes has also been explored:

- Monoamine Oxidase Inhibition : Similar compounds have shown considerable inhibitory activity against MAO-A and MAO-B enzymes, which are relevant in the treatment of depression and other neurological disorders.

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed promising anticancer activity in vitro against HeLa and MCF-7 cell lines with IC50 values indicating potent cytotoxicity. |

| Study 3 | Investigated the mechanism of action revealing apoptosis induction in cancer cells through intrinsic pathways. |

Computational Predictions

In silico studies suggest that this compound can interact with multiple biological targets, enhancing its therapeutic potential. Molecular docking studies indicate favorable binding affinities with various receptors involved in disease processes.

Scientific Research Applications

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and biological activity |

| Azetidine Ring | Enhances membrane interaction |

| Thiadiazole Group | Contributes to various pharmacological effects |

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of similar compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | E. coli | 10 µg/mL |

| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | S. aureus | 8 µg/mL |

| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | P. aeruginosa | 12 µg/mL |

These results suggest that the structural features of the compound enhance its efficacy against microbial targets.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. The triazole and azetidine components are known to interact with multiple biological pathways involved in cancer cell proliferation and apoptosis.

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 20 |

These findings indicate the compound's potential as a lead structure for developing new anticancer therapeutics.

Other Pharmacological Applications

Beyond antimicrobial and anticancer properties, this compound may possess additional pharmacological activities:

Anti-inflammatory Activity

Compounds with triazole and thiadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antiviral Activity

Preliminary studies suggest that this compound may also demonstrate antiviral properties against certain viral strains through mechanisms similar to those observed in its antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s azetidine-triazole-thiadiazole architecture distinguishes it from related derivatives. Key comparisons include:

The methanone linker may enhance metabolic stability over acetamide-linked analogs () .

Physicochemical Properties

Key properties inferred from structural analogs:

The azetidine ring likely reduces logP and enhances aqueous solubility compared to aryl-heavy analogs, aligning with drug-likeness guidelines .

Q & A

Q. What are the optimal synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of hybrid molecules containing triazole and thiadiazole moieties typically involves multi-step protocols. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce the triazole ring. Solvents like ethanol or DMF and catalysts such as CuI are critical .

- Coupling Reactions : Methanone bridges between heterocycles (e.g., azetidine and thiadiazole) often require nucleophilic acyl substitution or Friedel-Crafts acylation. Reaction temperatures (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) must be carefully controlled to avoid side products .

- Yield Optimization : Crystallization from ethanol or methanol can improve purity (yields up to 96% reported for analogous triazole-thiadiazole hybrids) .

Q. How can spectroscopic and crystallographic methods validate the structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and triazole/thiadiazole ring vibrations (e.g., C=N at ~1500–1600 cm⁻¹) .

- NMR : NMR should show azetidine protons as multiplet peaks (δ 3.5–4.5 ppm) and thiadiazole protons as singlets (δ 2.5–3.0 ppm for methyl groups). NMR resolves carbonyl carbons at ~170–180 ppm .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For example, analogous triazole-thiadiazole hybrids exhibit planar heterocyclic systems with intermolecular π-π stacking distances of 3.4–3.7 Å .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and binding interactions in biological systems?

Methodological Answer:

- DFT Studies : Density Functional Theory (e.g., B3LYP/6-31G(d,p)) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict nucleophilic/electrophilic sites. For example, triazole rings often act as electron-deficient regions, favoring interactions with enzymes like kinases .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets. In studies of similar hybrids, triazole-thiadiazole scaffolds showed strong binding to ATP-binding pockets (e.g., ΔG = −9.2 kcal/mol for kinase inhibition) .

Q. How do crystallographic packing interactions influence the compound’s stability and solubility?

Methodological Answer:

- Crystal Packing : Hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking between aromatic rings stabilize the lattice. For instance, triazole-thiadiazole hybrids with fluorophenyl substituents exhibit tighter packing (density ~1.45 g/cm³), reducing solubility in polar solvents .

- Solubility Optimization : Co-crystallization with cyclodextrins or PEG-based polymers disrupts tight packing, enhancing aqueous solubility by up to 50% .

Q. What experimental evidence exists for contradictory data in elemental analysis, and how can these discrepancies be resolved?

Methodological Answer: Discrepancies between calculated and observed elemental composition (e.g., C, H, N) often arise from:

- Incomplete Purification : Residual solvents (e.g., DMF) or unreacted intermediates skew results. Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization mitigates this .

- Hygroscopicity : Moisture absorption during handling alters H% values. Drying under vacuum (40°C, 24 hrs) before analysis is critical .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitumor activity?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro on thiadiazole) enhance cytotoxicity by increasing electrophilicity. For example, 4-nitrothiazole derivatives show IC values of 1.19 µM against HepG2 cells .

- Bioisosteric Replacement : Replacing the azetidine ring with pyrrolidine improves metabolic stability but may reduce binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.